3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid
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Overview
Description
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a fluoro group and a 4-methyl-1H-imidazol-1-yl group
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent bonding . The specific mode of action would depend on the nature of the target and the specific structural features of the compound .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, owing to their favorable physicochemical properties .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects, among others .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from dehydrogenation of imidazolines.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and imidazole groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents and catalysts such as palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions.
Industry: It can be utilized in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound features a similar imidazole ring but with different substituents.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another heterocyclic compound with distinct functional groups.
Uniqueness
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is unique due to its specific combination of a fluoro group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3-fluoro-4-(4-methylimidazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-5-14(6-13-7)10-3-2-8(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOGCTFTOGIJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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